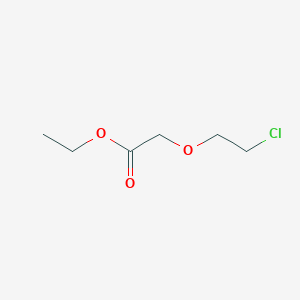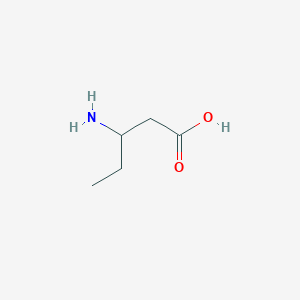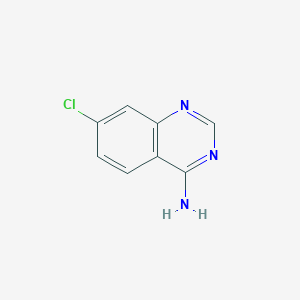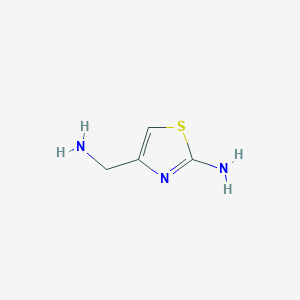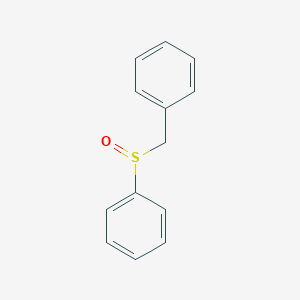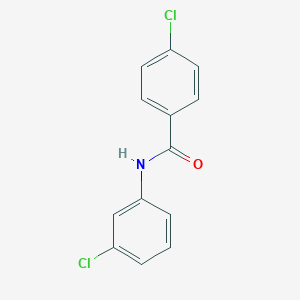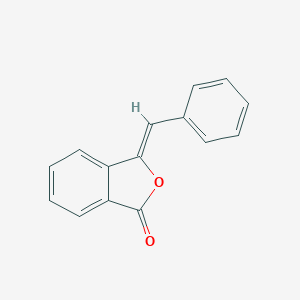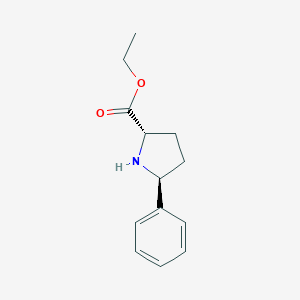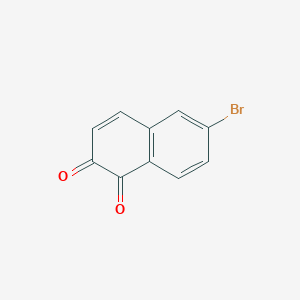
6-Bromonaphthalene-1,2-dione
説明
6-Bromonaphthalene-1,2-dione is a chemical compound with the molecular formula C10H5BrO2 and a molecular weight of 237.05 g/mol .
Synthesis Analysis
The synthesis of 6-Bromonaphthalene-1,2-dione and similar compounds often involves various reactions such as oxidation, esterification, Suzuki coupling, saponification, and cyclization . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of 6-Bromonaphthalene-1,2-dione consists of a naphthalene core with a bromine atom attached at the 6th position and two carbonyl groups at the 1st and 2nd positions .Chemical Reactions Analysis
6-Bromonaphthalene-1,2-dione can undergo various chemical reactions. For instance, it has been reported to participate in the double cyclopropanation of 1-bromonaphthalene, the double addition to pyridine, and the insertion into the unactivated sp3 C–H bonds of cyclohexane, tetramethylsilane, and n-pentane .科学的研究の応用
Colorimetric Sensor Development
6-Bromonaphthalene-1,2-dione derivatives have been used in sensor applications. For instance, a study by Shang et al. (2016) developed a colorimetric sensor, 2-bromonaphthalene-1,4-dione, for detecting Cysteine in water and bovine serum albumin. This sensor demonstrated selectivity and sensitivity without interference from other amino acids, highlighting its potential in biochemical applications (Shang et al., 2016).
Metal Ion Detection
Aggrwal et al. (2021) discussed the reaction of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines, leading to products that can effectively and selectively detect mercury (Hg) and nickel (Ni) ions. This showcases the compound's potential in environmental monitoring and metal ion detection (Aggrwal et al., 2021).
Organic Synthesis
In organic chemistry, Bala et al. (2013) reported the synthesis of 1,2-dihydrobenzo[g]quinoline-5,10-diones via copper(II) triflate-catalyzed intramolecular cyclization, utilizing 2-hydroxynaphthalene-1,4-dione derivatives. This study provides insights into novel synthetic routes for complex organic molecules (Bala et al., 2013).
Environmental Studies
Saftić et al. (1992) explored the cometabolism of bromonaphthalenes, including 6-Bromonaphthalene-1,2-dione, by Pseudomonas strain BT1. This research contributes to understanding the biodegradation pathways of aromatic compounds in the environment (Saftić et al., 1992).
Biochemistry and Cellular Studies
Kingsbury et al. (2019) explored the synthesis of 2-amino-6-bromonaphthalenes, including derivatives of 6-Bromonaphthalene-1,2-dione, for use in DNA-based biophotonics and cellular staining. This illustrates the compound's applicability in biochemical and cellular research (Kingsbury et al., 2019).
Kinetic and Thermodynamic Studies
Gotkis et al. (1993) conducted a study on the time-resolved dissociation of bromonaphthalene ions, which can include 6-Bromonaphthalene-1,2-dione derivatives. This research is significant for understanding the thermodynamics and kinetics of molecular dissociation processes (Gotkis et al., 1993).
Microbial Oxidation Studies
Research by Hudlický et al. (1996) investigated the microbial oxidation of bromonaphthalenes, including 6-Bromonaphthalene-1,2-dione. This study contributes to the understanding of microbial interactions with complex organic compounds (Hudlický et al., 1996).
Complexation and Interaction Studies
Turro et al. (1982) examined the kinetics of inclusion of halonaphthalenes with ß‐cyclodextrin, which could include 6-Bromonaphthalene-1,2-dione derivatives. This research is important for understanding the interactions of organic compounds with cyclodextrins (Turro et al., 1982).
Safety And Hazards
特性
IUPAC Name |
6-bromonaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWZRRPNVLCHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219800 | |
| Record name | Bonafton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromonaphthalene-1,2-dione | |
CAS RN |
6954-48-9 | |
| Record name | 6-Bromo-1,2-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bonafton | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bonafton | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bonafton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BONAFTON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX6H0Q18AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)
